molecular formula C14H13Br B13540871 (2-Bromoethane-1,1-diyl)dibenzene

(2-Bromoethane-1,1-diyl)dibenzene

Cat. No.: B13540871
M. Wt: 261.16 g/mol
InChI Key: RWWBIXFAJZCCQX-UHFFFAOYSA-N
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Description

“(2-Bromoethane-1,1-diyl)dibenzene” is a chemical compound with the molecular formula C14H13Br. It consists of two benzene rings connected by a 1,1-diyl bridge, where each carbon atom in the bridge is substituted with a bromine atom . This compound is also known by other names, including:

  • (2-bromo-1-phenylethyl)benzene
  • 1,1-diphenyl-2-bromoethane
  • 1-bromo-2,2-diphenylethane
  • 2,2-diphenylethyl bromide

Preparation Methods

Synthetic Routes: The synthetic routes for “(2-Bromoethane-1,1-diyl)dibenzene” involve bromination reactions. One common method is the bromination of diphenylethylene (CAS#: 530-48-3) using bromine or a brominating agent. The reaction proceeds as follows:

Diphenylethylene+BromineThis compound\text{Diphenylethylene} + \text{Bromine} \rightarrow \text{this compound} Diphenylethylene+Bromine→this compound

Industrial Production: Industrial production methods typically involve large-scale bromination reactions using appropriate catalysts and conditions. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions: “(2-Bromoethane-1,1-diyl)dibenzene” can undergo various reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl group.

    Arylation Reactions: The compound can serve as an arylating agent in coupling reactions.

Common Reagents and Conditions:

    Bromine: Used for bromination reactions.

    Strong Bases: Used for deprotonation in substitution reactions.

    Hydrogenation Catalysts: Employed in reduction reactions.

Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives, while reduction leads to the corresponding ethyl-substituted compound.

Scientific Research Applications

“(2-Bromoethane-1,1-diyl)dibenzene” finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Materials Science: For functional materials and polymers.

    Medicinal Chemistry: Potential drug candidates.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its reactivity and structural features suggest potential interactions with biological targets.

Comparison with Similar Compounds

“(2-Bromoethane-1,1-diyl)dibenzene” shares similarities with other dibromoethane derivatives, but its unique bridged structure sets it apart.

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

(2-bromo-1-phenylethyl)benzene

InChI

InChI=1S/C14H13Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

RWWBIXFAJZCCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2

Origin of Product

United States

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